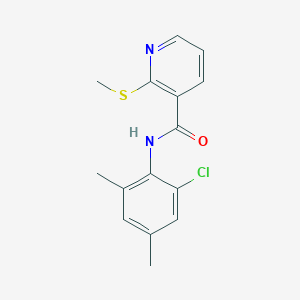

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide

説明

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a 2-chloro-4,6-dimethylphenyl substituent on the amide nitrogen and a methylthio (-SMe) group at the 2-position of the nicotinamide ring. This structural configuration combines halogenated aromatic and sulfur-containing moieties, which are frequently associated with enhanced lipophilicity and bioactivity in agrochemicals or pharmaceuticals.

特性

分子式 |

C15H15ClN2OS |

|---|---|

分子量 |

306.8 g/mol |

IUPAC名 |

N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C15H15ClN2OS/c1-9-7-10(2)13(12(16)8-9)18-14(19)11-5-4-6-17-15(11)20-3/h4-8H,1-3H3,(H,18,19) |

InChIキー |

WFAQBDSYIULOMJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(N=CC=C2)SC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylphenylamine and 2-chloronicotinic acid.

Amidation Reaction: The primary step involves the amidation of 2-chloro-4,6-dimethylphenylamine with 2-chloronicotinic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Thioether Formation: The resulting intermediate is then subjected to a thioether formation reaction using methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

類似化合物との比較

Research Findings and Mechanistic Insights

Role of Chloro-Substituted Aromatic Groups

- Chlorine atoms in aromatic systems (e.g., 2-chloro in the target compound) enhance electrophilicity and resistance to oxidative degradation, critical for environmental persistence in agrochemicals .

- The 4,6-dimethyl substituents on the phenyl ring may further modulate solubility and membrane permeability, as observed in structurally optimized herbicides .

Impact of Methylthio Substituents

Contrast with Phthalimide Derivatives

- While 3-chloro-N-phenyl-phthalimide shares a chloro-aromatic structure, its phthalimide core is primarily used in polymer synthesis rather than bioactivity. This highlights how core structure dictates application, even among halogenated analogs.

生物活性

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant case studies.

The chemical structure of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide can be described as follows:

- Molecular Formula : C12H14ClN3OS

- Molecular Weight : 287.77 g/mol

- IUPAC Name : N-(2-chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is believed to act primarily through modulation of nicotinamide adenine dinucleotide (NAD+) levels via the activation of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme catalyzes the rate-limiting step in the NAD+ salvage pathway, which is crucial for cellular energy metabolism and overall metabolic regulation.

Key Biological Activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through induction of apoptosis .

- Metabolic Regulation : By enhancing NAD+ levels, it may improve metabolic disorders associated with obesity and diabetes .

In Vitro Studies

In vitro experiments have demonstrated that N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide can significantly increase NAD+ levels in cultured cells. This elevation correlates with enhanced cellular energy metabolism and reduced oxidative stress markers.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. In a study involving high-fat diet-induced obese mice, oral administration resulted in a notable decrease in body weight and improvement in metabolic parameters .

Case Studies

- Obesity Management : A study investigated the effects of this compound on weight loss in DIO (diet-induced obesity) mice. Results indicated a significant reduction in body weight alongside improved insulin sensitivity, suggesting its potential as an anti-obesity agent .

- Cancer Therapeutics : Another case study focused on the antitumor properties of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide against specific cancer cell lines. The compound exhibited cytotoxicity at nanomolar concentrations, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Other Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。